Cas no 62265-67-2 (1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol)

1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol 化学的及び物理的性質
名前と識別子
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- 2,2-dichloro-1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone
- 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol
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計算された属性
- せいみつぶんしりょう: 259.01700
じっけんとくせい
- PSA: 40.54000
- LogP: 2.54010
1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D431785-50mg |
1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol |
62265-67-2 | 50mg |
$ 391.00 | 2023-09-07 | ||
A2B Chem LLC | AG72606-50mg |
2,2-Dichloro-1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone |
62265-67-2 | >95% | 50mg |
$337.00 | 2024-04-19 | |
TRC | D431785-25mg |
1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol |
62265-67-2 | 25mg |
$ 218.00 | 2023-09-07 | ||
TRC | D431785-100 mg |
1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol |
62265-67-2 | 100MG |
$ 615.00 | 2022-01-09 | ||
TRC | D431785-250 mg |
1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol |
62265-67-2 | 250MG |
$ 1355.00 | 2022-01-09 | ||
TRC | D431785-50 mg |
1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol |
62265-67-2 | 50mg |
$ 320.00 | 2022-01-09 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664732-50mg |
2,2-Dichloro-1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one |
62265-67-2 | 98% | 50mg |
¥2093.00 | 2024-05-06 | |
TRC | D431785-100mg |
1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol |
62265-67-2 | 100mg |
$ 753.00 | 2023-09-07 | ||
TRC | D431785-25 mg |
1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol |
62265-67-2 | 25mg |
$ 175.00 | 2022-01-09 | ||
TRC | D431785-10mg |
1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol |
62265-67-2 | 10mg |
$164.00 | 2023-05-18 |
1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol 関連文献
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinolに関する追加情報
Introduction to 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol (CAS No. 62265-67-2)
1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol, with the CAS number 62265-67-2, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound that has gained considerable attention due to its diverse biological activities and potential therapeutic applications. The presence of the dichloroacetyl group imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various research and development activities.
The chemical structure of 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol consists of a quinoline ring with a tetrahydro substitution at the 1,2,3,4 positions and a dichloroacetyl group attached to the nitrogen atom at position 1. This specific arrangement of functional groups contributes to the compound's stability and reactivity in different chemical environments. The quinoline scaffold is well-known for its ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. The dichloroacetyl group further enhances the compound's pharmacological profile by modulating its solubility, permeability, and metabolic stability.
In recent years, extensive research has been conducted on the biological activities of 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that the compound could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol has also been investigated for its potential neuroprotective properties. Research conducted at the University of California found that this compound can protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings highlight the potential of 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol in the prevention and treatment of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol have also been studied to evaluate its suitability as a therapeutic agent. A study published in the European Journal of Pharmaceutical Sciences reported that this compound exhibits favorable oral bioavailability and a reasonable half-life in vivo. These characteristics are crucial for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
In addition to its therapeutic potential, 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol has been explored for its use in chemical synthesis and as a building block for more complex molecules. The dichloroacetyl group can serve as a versatile functional handle for further derivatization and modification. This flexibility makes it an attractive starting material for the development of novel drugs with improved efficacy and safety profiles.
The safety profile of 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound is generally well-tolerated at therapeutic doses with minimal adverse effects. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.
In conclusion, 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol (CAS No. 62265-67-2) is a multifunctional compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its anti-inflammatory and neuroprotective properties make it a promising candidate for the development of new therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action for this compound, further solidifying its importance in the field.
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